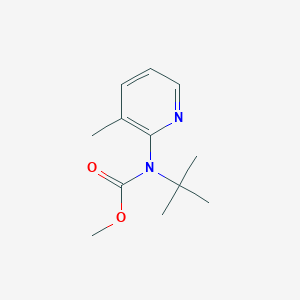

Methyl tert-butyl(3-methylpyridin-2-yl)carbamate

Description

Contextualization within Modern Synthetic Methodologies Involving Heterocyclic Systems

In contemporary organic synthesis, the precise modification of heterocyclic systems is fundamental to the construction of functional molecules for medicinal chemistry and materials science. Pyridine (B92270) derivatives, in particular, are ubiquitous scaffolds in a vast array of pharmaceuticals and agrochemicals. The strategic manipulation of substituents on the pyridine ring is a key methodology for fine-tuning a molecule's biological activity, solubility, and metabolic stability.

Methyl tert-butyl(3-methylpyridin-2-yl)carbamate exemplifies this principle. The synthesis of this compound involves the derivatization of the exocyclic amino group of 2-amino-3-methylpyridine (B33374). This transformation creates a tertiary carbamate (B1207046), which significantly alters the nucleophilicity and basicity of the nitrogen atom. The presence of the bulky tert-butyl group and the electron-withdrawing methyl carbamate moiety serves to sterically encumber the nitrogen, directing subsequent reactions, such as metallation, to other positions on the pyridine ring. This level of control is crucial in multi-step syntheses, allowing for selective functionalization and the assembly of complex molecular architectures that would be challenging to access otherwise.

Historical Perspective on Carbamate Protecting Groups in Pyridine Chemistry

The protection of amine functional groups is a cornerstone of organic synthesis, particularly in peptide chemistry and the synthesis of nitrogen-containing heterocycles. googleapis.com Carbamates are among the most widely used protecting groups for amines due to their ease of installation, stability across a range of reaction conditions, and predictable cleavage under specific protocols. wipo.int

Historically, the most prominent carbamate protecting groups include the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. In pyridine chemistry, the protection of an exocyclic amino group, such as in 2-aminopyridine (B139424) derivatives, is a common strategy to prevent its interference in subsequent reactions. The Boc group, for instance, is typically installed on a primary or secondary aminopyridine to form a secondary carbamate, which can later be removed with acid to regenerate the free amine.

However, this compound represents a departure from this paradigm. It is a tertiary carbamate, meaning the nitrogen atom is bonded to the pyridine ring, a tert-butyl group, and the carbonyl of the methyl carbamate group. This structure is not a conventional "protecting group" in the sense that it is not designed for simple removal to liberate a parent amine. Instead, it functions as a stable, permanent modification of the original N-tert-butyl-3-methylpyridin-2-amine precursor, creating a distinct chemical entity with its own unique reactivity and properties.

Current Research Trends and Future Prospects for the Compound's Utility in Chemical Synthesis

The primary utility of this compound in current research is as a specialized intermediate in the development of novel therapeutics. Its significance is highlighted in patent literature, specifically in the synthesis of a new class of compounds designed as inhibitors of the adrenomedullin (B612762) receptor subtype 2 (AM2).

The international patent application WO 2018/211275 A1 discloses novel bicyclic pyrazole (B372694) derivatives that function as AM2 receptor inhibitors for the potential treatment of proliferative diseases, including pancreatic cancer. Adrenomedullin is a hormone involved in physiological processes, and its signaling through the AM2 receptor has been identified as a target in oncology. The synthesis pathways detailed in this patent utilize intermediates like this compound to construct the final, complex drug candidates.

The future prospects for this compound are therefore intrinsically linked to the progression of AM2 inhibitors in the drug discovery pipeline. Its utility demonstrates a research trend where complex, highly substituted heterocyclic intermediates are custom-designed to facilitate the synthesis of sophisticated molecular targets. Further research may focus on optimizing the synthesis of this intermediate or developing analogous structures to build libraries of potential AM2 inhibitors for structure-activity relationship (SAR) studies.

Significance of the 3-Methylpyridin-2-yl Scaffold in Chemical Innovation

The 3-methylpyridin-2-yl scaffold, and particularly its 2-amino substituted variant, is a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for drug discovery. The 2-aminopyridine moiety itself is recognized as a key component in a wide range of biologically active molecules and serves as an excellent starting point for generating diverse pharmacophores.

The specific substitution pattern of the 2-amino-3-methylpyridine core imparts distinct properties. The amino group at the C2 position can act as a hydrogen bond donor and a nucleophile, while the adjacent methyl group at C3 provides steric bulk and lipophilicity, which can influence ligand-receptor binding interactions. This scaffold is found in compounds developed as kinase inhibitors and other therapeutic agents. Furthermore, 2-amino-3-methylpyridine is a versatile ligand in coordination chemistry, forming complexes with metal ions that have shown potential in biological applications. The development of derivatives like this compound builds upon this inherent value, enabling chemists to incorporate this significant scaffold into the next generation of complex, innovative drugs.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1260403-56-2 | |

| Molecular Formula | C₁₂H₁₈N₂O₂ | |

| Molecular Weight | 222.28 g/mol |

| SMILES | CC1=C(N=CC=C1)N(C(=O)OC)C(C)(C)C | |

Table 2: Synthesis of this compound

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | N-(tert-butyl)-3-methylpyridin-2-amine | |

| Reagents | 1. n-Butyllithium 2. Methyl chloroformate | |

| Solvent | Tetrahydrofuran (B95107) (THF) | |

| Conditions | Stage 1: 0 °C for 1 hour Stage 2: 0 °C to room temperature for 1.5 hours |

| Yield | 100% | |

Table 3: Spectroscopic Data for this compound

| Data Type | Details | Reference |

|---|---|---|

| ¹H NMR | (CDCl₃, 400 MHz) δ 1.42 (s, 9H), 2.27 (s, 3H), 3.57 (s, 3H), 7.16 (dd, 1H), 7.57 (dd, 1H), 8.36 (dd, 1H) |

| LCMS | 223.1 [M+H]⁺ | |

Properties

IUPAC Name |

methyl N-tert-butyl-N-(3-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9-7-6-8-13-10(9)14(11(15)16-5)12(2,3)4/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSKXCDYALJRRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N(C(=O)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101141494 | |

| Record name | Carbamic acid, N-(1,1-dimethylethyl)-N-(3-methyl-2-pyridinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260403-56-2 | |

| Record name | Carbamic acid, N-(1,1-dimethylethyl)-N-(3-methyl-2-pyridinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260403-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(1,1-dimethylethyl)-N-(3-methyl-2-pyridinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity, Mechanistic Investigations, and Transformation Chemistry of Methyl Tert Butyl 3 Methylpyridin 2 Yl Carbamate

Transition Metal-Catalyzed Transformations and C-H Functionalization

The presence of a pyridine (B92270) ring and a carbamate (B1207046) functionality makes Methyl tert-butyl(3-methylpyridin-2-yl)carbamate a promising substrate for a variety of transition metal-catalyzed reactions. The carbamate group can act as a directing group, influencing the regioselectivity of C-H functionalization, while the pyridine ring can be halogenated to participate in a suite of cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. wikipedia.org For this compound to participate in these reactions, it would first need to be functionalized with a halide or triflate, typically at the C4, C5, or C6 position of the pyridine ring. The electronic nature of the pyridine ring and the steric hindrance imposed by the 3-methyl and 2-carbamate groups would influence the efficiency of these couplings.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate. organic-chemistry.org A hypothetical halo-substituted derivative of this compound is expected to readily engage in Suzuki-Miyaura coupling. For instance, the coupling of a 5-bromo derivative with an arylboronic acid would proceed under standard palladium catalysis to yield a 5-aryl-3-methylpyridin-2-yl carbamate derivative. The carbamate group, particularly the tert-butoxycarbonyl (Boc) moiety, is generally stable under these conditions. Research on the Suzuki-Miyaura coupling of other aryl carbamates has shown that these functional groups are well-tolerated, enabling the synthesis of complex biaryl structures. nih.govnih.gov

Table 1: Predicted Parameters for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

| Parameter | Typical Conditions | Expected Outcome |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | High to excellent yields of the coupled product. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Effective in promoting transmetalation. |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent systems are commonly effective. |

| Reactant | Arylboronic acids, Arylboronate esters | Wide scope of coupling partners is anticipated. |

Heck Reaction: The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene. nih.gov A halogenated this compound would likely undergo Heck coupling with various alkenes, such as acrylates or styrenes, to introduce a vinyl group onto the pyridine ring. The reaction is typically tolerant of a wide range of functional groups, and the carbamate moiety is not expected to interfere.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnih.govorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes. A halo-substituted version of the target carbamate would be a suitable substrate for Sonogashira coupling, allowing for the introduction of an alkynyl functional group. The reaction is generally carried out with a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It enables the coupling of amines with aryl halides. A halogenated derivative of this compound could be coupled with a variety of primary and secondary amines to generate the corresponding amino-pyridine derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. organic-chemistry.org The carbamate group itself is an N-protected amine, and its presence is compatible with the conditions required for the amination of the pyridine ring. There is extensive literature on the successful application of Buchwald-Hartwig amination to unprotected biomolecules and complex heterocyclic systems, suggesting its applicability in this context. diva-portal.org

Table 2: Overview of Predicted Palladium-Mediated Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Expected Product Feature |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Pyridine-substituted alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Arylalkyne on pyridine ring |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Buchwald/Hartwig Ligand, NaOtBu | Amino-substituted pyridine |

Direct C-H activation is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalization of the substrate. acs.org The carbamate group in this compound is a potential directing group for ortho-C-H activation. However, in this specific molecule, the ortho positions (C3) are already substituted with a methyl group. Therefore, C-H activation would likely be directed to other positions on the ring, or functionalization could occur at the methyl group itself.

Research has shown that N-directing groups on pyridine rings can facilitate C-H functionalization at remote positions. For instance, ruthenium-catalyzed C-H arylation of benzylic positions directed by 3-substituted pyridines has been reported. acs.org By analogy, the carbamate group at the 2-position could potentially direct the functionalization of the C3-methyl group.

Alternatively, C-H activation could occur at the C4, C5, or C6 positions of the pyridine ring, depending on the catalyst and reaction conditions. The electronic properties of the pyridine ring, influenced by the electron-donating methyl group and the carbamate, would play a significant role in determining the site of activation. Without a directing group, C-H functionalization of pyridines often occurs at the C2 or C6 positions due to the electron-deficient nature of the ring, but the existing substitution pattern of the target molecule makes C4 or C6 more likely targets.

Modern synthetic methods employing photoredox and electrocatalysis offer mild and efficient alternatives for the functionalization of heterocycles. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. acs.org For a molecule like this compound, photoredox catalysis could enable various functionalizations. For example, N-aminopyridinium salts, generated from the corresponding pyridines, can be used to generate nitrogen-centered radicals under photoredox conditions, which can then participate in reactions like aminolactonization. researchgate.net While this specific reaction may not be directly applicable, it illustrates the potential for activating the pyridine nitrogen or generating radicals from the pyridine ring system for further reactions.

Electrocatalysis: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions. rsc.org The electrochemical functionalization of N-heterocycles is a rapidly growing field. nih.govresearchgate.net For this compound, electrochemical methods could potentially be used for C-H aminomethylation or other C-H functionalization reactions, avoiding the need for harsh oxidants. nih.govresearchgate.net Furthermore, electrocatalytic hydrogenation of the pyridine ring is a well-established process that could be applied to this molecule to generate the corresponding piperidine (B6355638) derivative under mild conditions. researchgate.net

Derivatization, Analogue Synthesis, and Structure Reactivity Relationship Srr Studies

Design and Synthesis of Novel Methyl tert-butyl(3-methylpyridin-2-yl)carbamate Analogues

Modifications to the pyridine (B92270) ring of the parent compound are crucial for modulating its electronic and steric properties. Common derivatization strategies include halogenation, alkylation, and heteroatom substitution.

Halogenation introduces atoms such as chlorine, bromine, or fluorine onto the pyridine ring. These modifications can significantly alter the electron density of the ring and provide handles for further functionalization through cross-coupling reactions. nih.govresearchgate.net For instance, selective halogenation of pyridines can be achieved using designed phosphine (B1218219) reagents, which allows for the introduction of a halogen at a specific position. nih.govchemrxiv.org This method has been successfully applied to a range of pyridine substrates, including those with complex substitution patterns. nih.gov

Alkylation involves the introduction of alkyl groups at various positions on the pyridine ring. Nickel/Lewis acid cooperative catalysis has been shown to enable the direct C-4 selective alkylation of pyridines with alkenes and alkynes. acs.org This approach offers a step-economical way to introduce a variety of alkyl substituents. acs.org

Heteroatom substitutions , where a carbon atom in the pyridine ring is replaced by another heteroatom like nitrogen, can also be explored to create novel heterocyclic frameworks with distinct electronic properties.

The following table summarizes some examples of pyridine ring modifications and the synthetic methods employed:

| Modification | Reagents and Conditions | Position of Substitution | Reference |

| Chlorination | Phosphine reagents, Tf2O, DBU, CH2Cl2 | 4-position | chemrxiv.org |

| Alkylation | Nickel/Lewis acid catalysis, N-heterocyclic carbene ligand | 4-position | acs.org |

| Bromination | Phosphine reagents, halide nucleophiles | 4-position | nih.gov |

| Iodination | Phosphine reagents, halide nucleophiles | 4-position | nih.gov |

The carbamate (B1207046) group is another key site for structural modification. Altering the alkyl or aryl substituents on the carbamate can influence its stability, reactivity, and intermolecular interactions. acs.orgnih.gov

Different Alkyl Groups: The tert-butyl group can be replaced with other alkyl groups of varying size and branching to probe steric effects on the molecule's conformation and reactivity. The synthesis of these analogues can often be achieved by reacting the corresponding 2-amino-3-methylpyridine (B33374) with different alkyl chloroformates or by using methods like the Hofmann rearrangement of primary carboxamides. acs.org

Aryl Carbamates: Replacing the alkyl group with an aryl group introduces different electronic and steric properties. Aryl carbamates can be synthesized from the reaction of alcohols with isocyanates or through the use of reagents like 1-alkoxycarbonyl-3-nitro-1,2,4-triazole. acs.org Structure-activity relationship studies on related compounds have shown that the substituent on the carbamate group can be critical to their chemical activity. nih.govresearchgate.net

The table below illustrates the types of modifications that can be made to the carbamate group:

| Carbamate Modification | Synthetic Approach | Potential Impact | Reference |

| Varied Alkyl Groups | Reaction with different alkyl chloroformates | Altered steric hindrance and solubility | acs.org |

| Aryl Carbamates | Reaction of the parent amine with aryl isocyanates | Modified electronic properties and potential for π-stacking interactions | nih.gov |

| Thiocarbamates | Reaction with isothiocyanates | Altered hydrogen bonding capabilities and reactivity | doi.org |

Introducing chirality into the molecule opens up the possibility of studying stereoselective reactions and interactions. This can be achieved by incorporating chiral centers into the substituents on the pyridine ring or the carbamate group.

The stereoselective synthesis of chiral carbamates is an active area of research. nih.gov For example, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. researchgate.net The N-carbamate group itself can participate in directing stereoselective transformations, such as the synthesis of chiral vicinal amino sulfides. nih.gov Chiral organocatalysts based on carbamate structures have also been developed for asymmetric reactions, demonstrating the importance of this functional group in stereocontrolled synthesis. doi.org

Recent advances in catalysis have enabled the enantioselective synthesis of piperidines from pyridine precursors, which could be adapted for the synthesis of chiral analogues of this compound. acs.org

Systematic Investigations of Structure-Reactivity Relationships

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing new compounds with desired properties. For this compound and its analogues, this involves studying the electronic and steric effects of substituents and analyzing their conformational preferences.

The electronic and steric properties of substituents on both the pyridine ring and the carbamate group can have a profound impact on the reactivity of the molecule.

Steric Effects: The size and shape of substituents can influence the accessibility of reactive sites and the stability of transition states. researchgate.net For instance, bulky substituents on the pyridine ring may hinder the approach of reagents. acs.org Steric hindrance can also play a role in the regioselectivity of reactions. researchgate.net In the context of the carbamate group, steric effects can influence the preference for syn or anti conformations. acs.orgnih.gov

The following table provides a summary of how different substituents might influence the reactivity of the molecule:

| Substituent Property | Effect on Pyridine Ring | Effect on Carbamate Group | Reference |

| Electron-Withdrawing | Decreased nucleophilicity | Increased electrophilicity of the carbonyl carbon | nih.gov |

| Electron-Donating | Increased nucleophilicity | Decreased electrophilicity of the carbonyl carbon | nih.gov |

| Sterically Bulky | Hindered access to adjacent positions | Can influence conformational preferences (syn vs. anti) | acs.org |

The three-dimensional shape of a molecule, or its conformation, is critical in determining its reactivity. For this compound, key conformational features include the orientation of the carbamate group relative to the pyridine ring and the rotational isomers (rotamers) of the carbamate itself.

The carbamate functional group can exist in syn and anti conformations due to the partial double bond character of the C-N bond. acs.orgnih.gov The anti rotamer is often favored for steric and electrostatic reasons. nih.gov The energy difference between these rotamers is relatively small, and the equilibrium can be influenced by solvent, concentration, and intramolecular interactions. acs.org

Substitutions on the pyridine ring can impose additional conformational constraints. nih.gov The interplay between the conformation of the pyridine ring and the carbamate group can affect the molecule's ability to participate in specific chemical transformations. For example, the orientation of the carbamate may influence its ability to act as a directing group in certain reactions.

High-Throughput Synthesis and Screening Methodologies for Analogue Discovery

The discovery and optimization of novel bioactive compounds, such as derivatives of this compound, are significantly accelerated by the implementation of high-throughput synthesis (HTS) and high-throughput screening (HTS) methodologies. These strategies enable the rapid generation and evaluation of large, structurally diverse libraries of analogues, facilitating the exploration of structure-reactivity relationships (SRR).

High-Throughput Synthesis (HTS)

The synthesis of a library of analogues based on the this compound scaffold can be efficiently achieved using parallel synthesis techniques. uniroma1.it This approach involves the simultaneous synthesis of a large number of compounds in a spatially separated format, typically in microtiter plates or with the aid of automated liquid handling robotics. uniroma1.it

A plausible high-throughput synthesis strategy for generating analogues of this compound would involve the derivatization of key positions on the molecule. The core structure consists of a 3-methylpyridine (B133936) ring, a carbamate linkage, and a tert-butyl group. Each of these components can be systematically varied.

For instance, a library could be constructed by reacting a common intermediate, such as 2-amino-3-methylpyridine, with a diverse range of chloroformates or isocyanates in a parallel fashion. The synthesis of related pyridine carbamate derivatives has been reported, demonstrating the feasibility of reacting pyridine moieties with various isocyanates and chloroformates. researchgate.netnih.gov Automation can be employed to dispense reagents and monitor reaction progress, significantly increasing the throughput.

The general synthetic route for creating a library of analogues is depicted below:

Scheme 1: General Parallel Synthesis of this compound Analogues

This reaction can be carried out in multi-well plates, where each well contains a different chloroformate or isocyanate, leading to a unique carbamate analogue. The purification of these libraries can also be streamlined using automated parallel purification systems, such as mass-directed preparative HPLC.

Table 1: Representative Library of this compound Analogues Synthesized via High-Throughput Methods

| Compound ID | R Group (from R-O-CO-Cl or R-N=C=O) | Scaffold Variation (Modification on Pyridine Ring) | Molecular Weight ( g/mol ) |

| A-001 | Methyl | 3-methyl | 222.27 |

| A-002 | Ethyl | 3-methyl | 236.30 |

| A-003 | Isopropyl | 3-methyl | 250.33 |

| A-004 | Phenyl | 3-methyl | 284.32 |

| B-001 | Methyl | 3-ethyl | 236.30 |

| B-002 | Ethyl | 3-ethyl | 250.33 |

| C-001 | Methyl | 3-chloro | 242.68 |

| C-002 | Ethyl | 3-chloro | 256.71 |

High-Throughput Screening (HTS)

Once the library of analogues has been synthesized, high-throughput screening is employed to rapidly assess their biological activity or other properties of interest. This involves the use of automated systems to test thousands of compounds in a short period. The choice of assay is dependent on the therapeutic target or the desired properties of the analogues.

For example, if the analogues are being investigated as enzyme inhibitors, an enzymatic assay in a microplate format can be used. Each well of the microplate would contain the target enzyme, its substrate, and one of the synthesized analogues. The activity of the enzyme can be monitored by measuring changes in absorbance, fluorescence, or luminescence using a plate reader.

The data generated from HTS is then analyzed to identify "hits"—compounds that exhibit the desired activity. These hits can then be subjected to further, more detailed studies to confirm their activity and elucidate their mechanism of action. The integration of high-throughput synthesis and screening creates a powerful cycle for the rapid discovery of lead compounds and the optimization of their structure-reactivity relationships.

Advanced Analytical and Spectroscopic Characterization Techniques in Methyl Tert Butyl 3 Methylpyridin 2 Yl Carbamate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including "Methyl tert-butyl(3-methylpyridin-2-yl)carbamate." By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer foundational information, but for a molecule with the complexity of "this compound," multidimensional NMR experiments are essential for unambiguous structural assignment. omicsonline.orgresearchgate.net Techniques such as COSY, HSQC, and HMBC are routinely employed to build a complete picture of the molecular framework. slideshare.netnanalysis.comyoutube.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For "this compound," a COSY spectrum would reveal correlations between the protons on the pyridine (B92270) ring, helping to confirm their relative positions. For instance, the proton at position 4 would show a correlation to the proton at position 5, and the proton at position 5 would show a correlation to the proton at position 6.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. nanalysis.comsdsu.edu It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each protonated carbon in "this compound" would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu This is crucial for piecing together the molecular skeleton. For example, the protons of the tert-butyl group would show a correlation to the carbonyl carbon of the carbamate (B1207046) group and the quaternary carbon of the tert-butyl group. Similarly, the methyl protons on the pyridine ring would show correlations to the C2 and C3 carbons of the ring.

These multidimensional techniques, when used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and constitution of "this compound."

Table 1: Hypothetical ¹H and ¹³C NMR Data and HMBC Correlations for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Pyridine-H4 | ~7.30 (dd) | ~123.0 | C2, C5, C6 |

| Pyridine-H5 | ~7.10 (dd) | ~137.0 | C3, C4, C6 |

| Pyridine-H6 | ~8.20 (dd) | ~148.0 | C2, C4, C5 |

| 3-Methyl-H | ~2.30 (s) | ~18.0 | C2, C3, C4 |

| tert-Butyl-H | ~1.50 (s) | ~28.0 | C(CH₃)₃, C=O |

| N-Methyl-H | ~3.30 (s) | ~35.0 | C=O |

| C2 (Pyridine) | - | ~155.0 | - |

| C3 (Pyridine) | - | ~130.0 | - |

| C(CH₃)₃ | - | ~81.0 | - |

Note: Chemical shifts are estimated based on typical values for similar functional groups and substitution patterns. Actual values may vary depending on the solvent and other experimental conditions.

The carbamate functionality in "this compound" introduces the possibility of restricted rotation around the C-N bond due to its partial double bond character. researchgate.netresearchgate.net This can lead to the existence of different conformational isomers (rotamers) that may be observable by NMR spectroscopy. Dynamic NMR (DNMR) is the technique used to study these types of exchange processes. orientjchem.orgcolostate.edu

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, the rotation around the C-N bond may be slow on the NMR timescale, resulting in separate signals for each rotamer. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal.

The analysis of these temperature-dependent spectral changes allows for the determination of the activation energy (ΔG‡) for the rotational barrier. acs.orgnd.edu This provides valuable information about the conformational flexibility of the molecule. For carbamates, these barriers are typically in the range of 12-15 kcal/mol. researchgate.netresearchgate.net The presence of the bulky tert-butyl group and the substituted pyridine ring in "this compound" would be expected to influence this rotational barrier.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comfiveable.me This level of precision allows for the unambiguous determination of the elemental composition of a molecule. researchgate.netacs.org For "this compound" (C₁₂H₁₈N₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 2: Theoretical and Hypothetical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass | Hypothetical Measured Mass | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₉N₂O₂⁺ | 223.1441 | 223.1443 | 0.9 |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions. wikipedia.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions (product ions) are analyzed. This provides detailed structural information by revealing how the molecule breaks apart.

For "this compound," MS/MS analysis of the protonated molecule ([M+H]⁺) would likely reveal characteristic fragmentation pathways. These could include:

Loss of the tert-butyl group as isobutylene (B52900) (a neutral loss of 56 Da).

Cleavage of the carbamate bond, leading to fragments corresponding to the pyridine portion and the carbamate portion.

Fragmentation of the pyridine ring itself, which can involve the loss of HCN or HNC. rsc.org

By carefully analyzing the masses of the fragment ions, a detailed fragmentation map can be constructed, which serves as a fingerprint for the molecule and further confirms its structure.

Hyphenated techniques that combine a separation method with mass spectrometry are essential for analyzing the purity of a sample and for identifying components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. cdc.govnih.gov While carbamates can sometimes be thermally labile, derivatization techniques can be employed to improve their volatility and stability for GC-MS analysis. scispec.co.thqscience.com GC-MS would be useful for identifying and quantifying any volatile impurities in a sample of "this compound."

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. researchgate.netnih.gov An LC-MS method would be developed to separate "this compound" from any non-volatile impurities or related substances. The mass spectrometer provides detection and identification of the separated components. This is the preferred method for assessing the purity of this compound and for its quantification in complex matrices.

Vibrational Spectroscopy (IR, Raman) and Electronic Spectroscopy (UV-Vis)

Vibrational and electronic spectroscopy are indispensable tools in the characterization of molecular structures. For this compound, these techniques provide detailed insights into the vibrational modes of its constituent functional groups and the nature of its electronic transitions.

Characteristic Vibrational Modes of the Carbamate and Pyridine Moieties

The infrared (IR) and Raman spectra of this compound are dominated by the characteristic vibrations of the carbamate and substituted pyridine groups. While a complete experimental spectrum for this specific compound is not publicly available, the expected vibrational modes can be predicted based on data from related structures. mdpi.comnih.govaps.org

The carbamate moiety exhibits several key vibrational bands. The C=O stretching vibration is typically one of the most intense bands in the IR spectrum, expected in the region of 1700-1720 cm⁻¹. nih.gov The N-H stretching vibration of the carbamate group is anticipated to appear as a sharp band around 3300-3400 cm⁻¹. The C-N stretching vibrations are generally found in the 1200-1300 cm⁻¹ region. mdpi.com The presence of the tert-butyl group will introduce strong C-H stretching bands around 2950 cm⁻¹ and characteristic bending vibrations.

The pyridine moiety also presents a set of distinct vibrational modes. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. pw.edu.pl Ring stretching vibrations, characteristic of the pyridine ring, are expected in the 1400-1600 cm⁻¹ range. aps.orgpw.edu.pl The substitution pattern on the pyridine ring, with a methyl group at the 3-position and the carbamate group at the 2-position, will influence the exact frequencies and intensities of these modes.

A summary of the expected characteristic vibrational modes is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carbamate | N-H Stretch | 3300 - 3400 |

| Carbamate | C=O Stretch | 1700 - 1720 |

| Carbamate | C-N Stretch | 1200 - 1300 |

| Pyridine | Aromatic C-H Stretch | > 3000 |

| Pyridine | Ring C=C, C=N Stretch | 1400 - 1600 |

| Methyl Group | C-H Stretch | ~2950 |

| tert-Butyl Group | C-H Stretch | ~2950 |

Electronic Transitions and Spectroscopic Signatures

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to be characterized by electronic transitions within the substituted pyridine chromophore. The electronic spectra of aminopyridine derivatives typically show multiple absorption bands corresponding to π → π* and n → π* transitions. tandfonline.comresearchgate.net

For 2-aminopyridine (B139424) derivatives, the long-wavelength absorption band is often composed of several electronic transitions. researchgate.net The presence of the methyl and carbamate substituents on the pyridine ring will influence the energy of these transitions. The carbamate group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. Studies on various aminopyridine compounds have shown absorption maxima in the range of 250-400 nm. nih.gov For instance, related 2-aminopyridine derivatives exhibit absorption maxima around 270 nm. nih.gov

The electronic transitions can be summarized as follows:

π → π transitions:* These high-intensity transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring.

n → π transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring) to a π* antibonding orbital.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Growth Strategies and Polymorphism Studies

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. Common strategies for the crystal growth of organic molecules like this compound include slow evaporation from a suitable solvent, slow cooling of a saturated solution, and vapor diffusion. The choice of solvent is critical and can influence the resulting crystal form.

Polymorphism , the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic solids. Different polymorphs can exhibit distinct physical properties. While no specific polymorphism studies on this compound have been reported, studies on related N-substituted benzamides have revealed the existence of different polymorphic forms, often stabilized by different hydrogen bonding motifs. mdpi.com A comprehensive polymorphism screen would involve crystallization from a variety of solvents under different conditions to identify and characterize potential polymorphic forms.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is expected to be governed by a network of intermolecular interactions. Based on the crystal structures of analogous compounds, hydrogen bonding is anticipated to play a dominant role in the crystal packing. nih.govnih.gov

Specifically, the N-H group of the carbamate can act as a hydrogen bond donor, while the pyridyl nitrogen atom and the carbonyl oxygen of the carbamate can act as hydrogen bond acceptors. It is highly probable that intermolecular N-H···N hydrogen bonds will link molecules into dimers or chains. nih.govnih.gov For example, the crystal structure of a related compound, tert-butyl N-{4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]phenyl}carbamate, reveals intermolecular N-H···N hydrogen bonds that form centrosymmetric dimers. nih.gov

A summary of potential intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H (Carbamate) | N (Pyridine) |

| Hydrogen Bond | N-H (Carbamate) | O=C (Carbamate) |

| C-H···O Interaction | C-H (Aromatic/Alkyl) | O=C (Carbamate) |

| C-H···π Interaction | C-H (Alkyl) | Pyridine Ring |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

Theoretical and Computational Studies of Methyl Tert Butyl 3 Methylpyridin 2 Yl Carbamate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. For a molecule like Methyl tert-butyl(3-methylpyridin-2-yl)carbamate, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are utilized to achieve a balance between computational cost and accuracy in predicting molecular characteristics. tandfonline.com

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution, Molecular Orbitals)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

For substituted pyridine (B92270) derivatives, the HOMO is typically localized on the electron-rich pyridine ring, while the LUMO may be distributed across the ring and its substituents. ias.ac.in In the case of this compound, the HOMO is expected to have significant contributions from the p-orbitals of the pyridine ring and the nitrogen atom of the carbamate (B1207046) group. The LUMO would likely be a π* orbital distributed over the pyridine ring.

The HOMO-LUMO energy gap (ΔE) is a key parameter derived from these calculations. A smaller gap suggests higher reactivity. nih.gov Computational studies on various organic molecules have shown that this gap can be precisely calculated. For instance, analysis of some Schiff base compounds has yielded HOMO-LUMO gaps in the range of -0.08 to -0.27 eV, indicating high reactivity. nih.gov For substituted anilines, calculated energy gaps range from 3.89 eV to 5.30 eV, showing how different functional groups influence electronic stability. thaiscience.info It is anticipated that the HOMO-LUMO gap for this compound would fall within a range typical for substituted pyridines, influenced by the electron-donating character of the methyl and carbamate groups.

Molecular Electrostatic Potential (MEP) maps are another crucial output of electronic structure calculations, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For similar pyridine derivatives, the nitrogen atom of the pyridine ring typically represents a region of negative potential (nucleophilic site), while hydrogen atoms are regions of positive potential (electrophilic sites). ijcrt.org

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Structurally Related Molecules

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Substituted Anilines | -5.2 to -6.1 | -0.6 to -1.3 | 3.9 to 5.3 | B3LYP/6-311G(d,p) thaiscience.info |

| Schiff Bases | -0.27 | -0.18 | -0.09 | DFT nih.gov |

| 4-substituted Pyridines | Varies | Varies | Varies | B3LYP/6-311G+(d,p) ias.ac.in |

Geometry Optimization and Conformational Energy Landscapes

Studies on similar structures, such as tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, reveal that bond lengths and angles are generally within normal ranges. mdpi.com The carbamate group itself has a pseudo-double bond character in the C-N bond, influencing its geometry. chemrxiv.org The planarity of the pyridine ring and the carbamate fragment is a significant feature, though the dihedral angle between these two planes can vary. ijcrt.org For the title compound, it is expected that the pyridine ring will be largely planar. The orientation of the bulky tert-butyl group and the methyl group on the pyridine ring will be arranged to minimize steric hindrance, leading to a preferred, low-energy conformation.

Conformational analysis of carbamates shows that specific torsion angles are stabilized by intramolecular interactions, such as steric repulsion and hydrogen bonding. chemrxiv.org The rotational barriers around the C-N bond of the carbamate and the C-N bond connecting to the pyridine ring would define the conformational energy landscape, revealing the most stable conformers and the energy required for interconversion.

Table 2: Typical Calculated Bond Lengths and Angles for Related Moieties

| Parameter | Typical Calculated Value | Reference Moiety | Computational Method |

|---|---|---|---|

| Pyridine C-C Bond | 1.39 Å - 1.40 Å | 4-chloromethyl pyridine ijcrt.org | B3LYP/6-311++G(d,p) |

| Pyridine C-N Bond | ~1.34 Å | 4-chloromethyl pyridine ijcrt.org | B3LYP/6-311++G(d,p) |

| Carbamate C=O Bond | ~1.26 Å | N-methylcarbamate researchgate.net | DFT |

| Carbamate C-N Bond | ~1.38 Å | N-methylcarbamate researchgate.net | DFT |

| Pyridine Ring Angles | 117° - 123° | 4-chloromethyl pyridine ijcrt.org | B3LYP/6-311++G(d,p) |

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations are widely used to predict various spectroscopic data, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. tandfonline.com

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes. For instance, in related carboxamide compounds, the N-H stretching mode is typically observed around 3340-3350 cm⁻¹ in experimental spectra and can be accurately predicted by DFT calculations. researchgate.net For this compound, characteristic frequencies for the C=O stretch of the carbamate, the pyridine ring vibrations, and the C-H stretches of the methyl and tert-butyl groups would be predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. ijcce.ac.ir These theoretical shifts, when compared to experimental data, can confirm the molecular structure. In studies of substituted pyridines, DFT has been shown to accurately predict chemical shifts, with deviations from experimental values being systematic and well-understood. tandfonline.com

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry provides profound insights into reaction mechanisms, allowing for the mapping of reaction pathways, identification of intermediates, and characterization of transition states.

Computational Modeling of Synthetic Reactions and Selectivity

The synthesis of N-aryl carbamates can proceed through various routes. A common laboratory synthesis for this compound involves the reaction of N-(tert-butyl)-3-methylpyridin-2-amine with methyl chloroformate. Computational modeling of this reaction would involve locating the transition state for the nucleophilic attack of the amine nitrogen on the carbonyl carbon of methyl chloroformate.

DFT calculations can elucidate the energy profile of the reaction, including the activation energy barrier. Studies on similar carbamate formations, such as from CO₂ and amines, show that the mechanism can be complex, sometimes involving intermediates or the participation of solvent molecules. researchgate.netrsc.org For the synthesis of the title compound, computational models would predict the feasibility of the reaction and could explore the potential for side reactions, thus explaining the reaction's selectivity.

Kinetics and Thermodynamics of Carbamate Cleavage and Formation

The formation of carbamates is often a reversible process, and understanding the kinetics and thermodynamics of both the forward (formation) and reverse (cleavage) reactions is crucial. Computational studies can determine the key thermodynamic quantities, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the reaction.

For example, computational analysis of the Pd-catalyzed formation of a different carbamate revealed a multi-step pathway with a net reaction energy of -238.7 kcal/mol, indicating a thermodynamically favorable process. mdpi.com The activation energy for the rate-limiting step determines the reaction kinetics. In a study of p-pyridinyl oxime carbamates, the activation energy for N-O bond dissociation was calculated to be around 3 kcal/mol, indicating a very fast cleavage process. nih.gov For this compound, DFT calculations could predict the stability of the carbamate bond and the energy required for its cleavage under different conditions, providing valuable information about its stability and potential degradation pathways.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to model the movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can predict how a molecule like this compound would behave in different environments, providing a detailed picture of its dynamic nature.

Conformational Flexibility

The central feature governing the flexibility of carbamates is the restricted rotation around the carbamate C-N bond. This is due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.govacs.org This property typically gives rise to two stable planar conformations, commonly referred to as syn and anti rotamers. The energy barrier between these conformers dictates the rate of their interconversion.

ω (O=C-N-C_pyridyl): This angle would define the syn and anti conformations of the carbamate group itself.

φ (C-N-C_pyridyl-C_pyridyl): Rotation around this bond would describe the orientation of the carbamate moiety relative to the pyridine ring.

In the absence of experimental data, a table of hypothetical simulation results is presented below to illustrate the kind of information that could be obtained.

Interactive Table 1: Hypothetical Dihedral Angle Distributions from a Simulated Trajectory of this compound in a Nonpolar Solvent.

| Dihedral Angle | Predominant Conformation(s) (°) | Population (%) | Energy Barrier (kcal/mol) |

| ω (O=C-N-C_pyridyl) | ~0 (syn) | 65 | 12.5 |

| ~180 (anti) | 35 | ||

| φ (C-N-C_pyridyl-C_pyridyl) | ~45 | 50 | 5.2 |

| ~-45 | 50 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Another important metric derived from MD simulations is the Root Mean Square Fluctuation (RMSF), which measures the average deviation of each atom from its mean position over the course of the simulation. Higher RMSF values indicate greater flexibility. In this compound, one would expect the terminal methyl groups of the tert-butyl and methyl ester moieties to exhibit the highest RMSF values, indicating free rotation. The atoms within the pyridine ring and the carbamate backbone would likely show lower fluctuations, reflecting their more rigid nature.

Solvent Effects

The surrounding solvent can have a profound impact on the conformational preferences and dynamics of a molecule. acs.org This is primarily due to electrostatic interactions, hydrogen bonding, and steric effects. Computational studies on similar carbamates have shown that the polarity of the solvent can influence the rotational barrier of the C-N bond. acs.org

A series of hypothetical MD simulations in different solvents could reveal the following:

Polar Protic Solvents (e.g., water, ethanol): These solvents could form hydrogen bonds with the carbonyl oxygen and the nitrogen of the pyridine ring. Such interactions might stabilize one conformer over another and could potentially increase the energy barrier for rotation around the C-N bond.

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents would primarily interact through dipole-dipole interactions. Their effect on the conformational equilibrium would depend on the relative stabilization of the ground and transition states of rotation.

Nonpolar Solvents (e.g., hexane, chloroform): In a nonpolar environment, intramolecular interactions would be more dominant in determining the preferred conformation. Studies on some carbamates in chloroform (B151607) have provided insights into their conformational landscapes. acs.orgnih.gov

Interactive Table 2: Hypothetical Solvent-Dependent Conformational Preferences for this compound.

| Solvent | Dielectric Constant | Predominant ω Conformer | Rotational Barrier (kcal/mol) |

| Hexane | 1.9 | syn | 11.8 |

| Chloroform | 4.8 | syn | 12.2 |

| Acetonitrile (B52724) | 37.5 | anti | 13.5 |

| Water | 80.1 | anti | 14.1 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Strategic Utility of Methyl Tert Butyl 3 Methylpyridin 2 Yl Carbamate As a Synthetic Building Block in Advanced Chemical Research

Postulated Role as a Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The inherent structure of Methyl tert-butyl(3-methylpyridin-2-yl)carbamate, featuring a substituted pyridine (B92270) ring, suggests its principal value lies in the synthesis of more elaborate heterocyclic systems. The presence of the carbamate (B1207046) group and the methyl substituent on the pyridine ring offers multiple avenues for synthetic transformations.

Hypothetical Construction of Fused Pyridine Ring Systems and Polycycles

The 3-methylpyridin-2-yl core of the molecule could theoretically serve as a foundational element for the construction of fused ring systems. The methyl group at the 3-position and the hydrogen at the 4-position could potentially be functionalized or participate in cyclization reactions to form bicyclic or polycyclic aromatic systems containing a pyridine ring. For instance, reactions involving directed ortho-metalation could activate the C4 position for subsequent annulation reactions, leading to the formation of structures like pyridoindoles or other fused heterocyclic frameworks. The tert-butylcarbamate (B1260302) moiety, while primarily a protecting group, could influence the regioselectivity of such reactions.

Theoretical Synthesis of Diversified Pyridine-Containing Architectures

Beyond fused systems, this compound could be a key intermediate in the synthesis of a variety of pyridine-containing molecules. The carbamate group can be deprotected to yield the corresponding amine, which can then be subjected to a wide array of chemical modifications. This could include N-alkylation, N-arylation, or conversion to other functional groups, thereby enabling the introduction of diverse substituents and the construction of complex molecular architectures with a pyridine core.

Speculative Application in Functional Organic Materials and Supramolecular Chemistry

While no specific research has been found, the properties of the pyridine moiety suggest potential applications in materials science.

Prospective Incorporation into Polymer Design and Functionalization

Pyridine-containing polymers are known for their potential in applications such as conductive materials and sensors. In theory, if this compound were to be functionalized with a polymerizable group, it could be incorporated into polymer chains. The pyridine unit within the polymer could then be exploited for its electron-accepting properties, potentially contributing to the conductive properties of the resulting material. Furthermore, the nitrogen atom of the pyridine ring could act as a binding site for metal ions or other analytes, making such polymers potentially useful in chemical sensing applications.

Envisioned Role in the Assembly of Supramolecular Structures

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. This characteristic could, in principle, be utilized in the design and assembly of supramolecular structures. Through non-covalent interactions such as hydrogen bonding and π-π stacking, this molecule could potentially self-assemble or co-assemble with other complementary molecules to form well-defined supramolecular architectures.

Hypothesized Contribution to Advanced Ligand and Catalyst Development

The 2-aminopyridine (B139424) scaffold is a common feature in many ligands used in coordination chemistry and catalysis. Deprotection of the carbamate in this compound would yield 2-(tert-butylamino)-3-methylpyridine, a structure that could serve as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and the amino nitrogen. The steric bulk of the tert-butyl group and the electronic properties of the methyl group could fine-tune the catalytic activity and selectivity of the resulting metal complexes.

Synthesis of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern chemistry, enabling the selective synthesis of chiral molecules. The development of novel chiral ligands is paramount to advancing this field. A comprehensive search of scholarly articles, chemical databases, and patent literature indicates that this compound has not been reported as a precursor or key intermediate in the synthesis of chiral ligands for asymmetric catalysis.

The structural features of this compound, which include a substituted pyridine ring and a carbamate group, could theoretically be functionalized to create chiral environments. However, the scientific community has not yet published any research demonstrating such applications. Consequently, there are no detailed research findings, reaction schemes, or performance data of catalysts derived from this specific compound to report.

Precursors for Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting framework.

Despite the structural potential of this compound to act as a ligand for metal coordination, there is no evidence in the current scientific literature of its use as a building block for the synthesis of MOFs or coordination polymers. Research in this area is extensive, with a vast array of organic molecules being explored as potential linkers. However, the application of this particular carbamate derivative has not been documented. Therefore, no data on resulting MOF structures, their properties, or any related research findings can be provided.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl tert-butyl(3-methylpyridin-2-yl)carbamate?

Answer:

A common approach involves multi-step coupling reactions. For example, tert-butyl carbamate derivatives can be synthesized via Pd-catalyzed cross-coupling (e.g., using Pd₂(dba)₃ and BINAP in toluene under inert atmosphere) to introduce pyridinyl groups . Protecting group strategies, such as tert-butoxycarbonyl (Boc) deprotection under acidic conditions (e.g., HCl/MeOH), are critical for preserving the carbamate functionality during synthesis . Post-synthesis purification often employs column chromatography or recrystallization.

Advanced: How can crystallographic refinement challenges be addressed for this compound using SHELX programs?

Answer:

SHELXL is widely used for refining small-molecule crystal structures, particularly for high-resolution data. Key steps include:

- Data Input: Ensure proper .hkl file formatting for intensity data.

- Restraints: Apply geometric restraints to pyridinyl and carbamate moieties to mitigate thermal motion artifacts.

- Twinning: Use SHELXD for handling twinned crystals, common in flexible carbamate derivatives .

For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO can interface with refinement pipelines. Validation tools in Mercury (e.g., Hirshfeld surface analysis) complement SHELX outputs .

Basic: What spectroscopic and analytical techniques validate the structure of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl at δ ~1.4 ppm, pyridinyl protons at δ 7–8 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy: Carbamate C=O stretches appear near 1680–1720 cm⁻¹ .

Advanced: How can reaction yield discrepancies in scaled-up syntheses be systematically investigated?

Answer:

- Parameter Screening: Optimize solvent polarity (e.g., toluene vs. ethanol), temperature gradients, and catalyst loading using Design of Experiments (DoE) .

- Intermediate Analysis: Monitor reaction progress via LC-MS to identify bottlenecks (e.g., incomplete Boc deprotection or side reactions).

- Kinetic Profiling: Compare activation energies (ΔG‡) using computational tools like Gaussian for mechanistic insights .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in fume hoods to minimize inhalation risks.

- Stability: Store at –20°C under nitrogen to prevent hydrolysis of the carbamate group .

Advanced: How do computational tools aid in predicting solid-state interactions of this compound?

Answer:

- Mercury Software: Visualize packing motifs and hydrogen-bonding networks using crystallographic data .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O contacts) to rationalize polymorphism .

- DFT Calculations: Simulate electrostatic potential maps to identify reactive sites for functionalization .

Advanced: How to resolve contradictions in reported bioactivity data for carbamate derivatives?

Answer:

- Meta-Analysis: Cross-reference IC₅₀ values across studies while accounting for assay conditions (e.g., cell lines, solvent DMSO%).

- Structural Validation: Confirm compound purity (>95% by HPLC) and stereochemistry (via X-ray or CD spectroscopy) .

- SAR Studies: Systematically modify substituents (e.g., tert-butyl vs. methyl) to isolate pharmacophore contributions .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Moisture Sensitivity: Use desiccants (e.g., silica gel) in storage vials.

- Thermal Degradation: Avoid temperatures >40°C; TGA/DSC can quantify decomposition thresholds .

- Light Exposure: Store in amber vials to prevent photolytic cleavage of the carbamate group .

Advanced: How can reaction mechanisms for carbamate formation be elucidated experimentally?

Answer:

- Isotopic Labeling: Use ¹⁸O-labeled tert-butanol to track oxygen incorporation in the carbamate group.

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated reagents to identify rate-determining steps.

- In Situ IR: Monitor carbonyl intermediates during coupling reactions .

Advanced: What strategies mitigate crystallographic disorder in pyridinyl-carbamate derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.